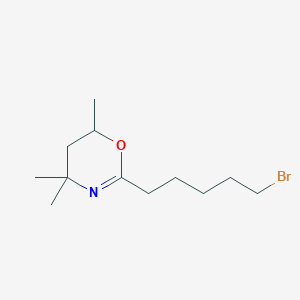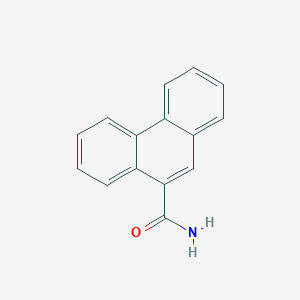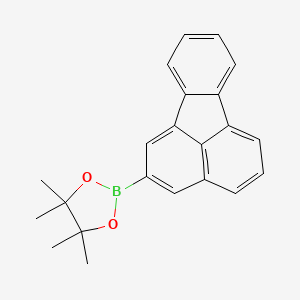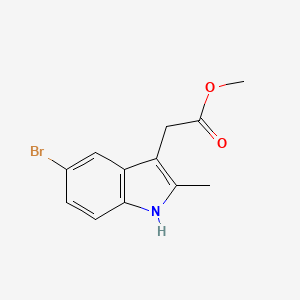
methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring, with an acetate group attached to the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate typically involves the following steps:
Bromination: The starting material, 2-methylindole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The brominated product is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetate group at the 3-position.
Esterification: Finally, the product is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Various substituted indole derivatives.
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Hydrolysis: 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid.
科学研究应用
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The acetate group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the bromine and methyl substituents, leading to different reactivity and biological activity.
5-Bromo-2-methylindole:
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
Uniqueness
Methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate is unique due to the combination of the bromine atom, methyl group, and acetate ester. This specific structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
5446-22-0 |
|---|---|
分子式 |
C12H12BrNO2 |
分子量 |
282.13 g/mol |
IUPAC 名称 |
methyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3 |
InChI 键 |
MMOPAVZSDVZUSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




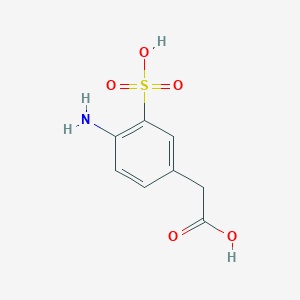

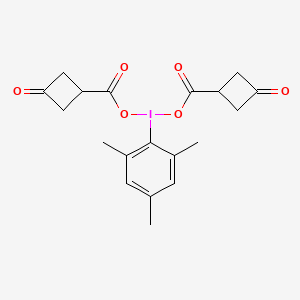
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)

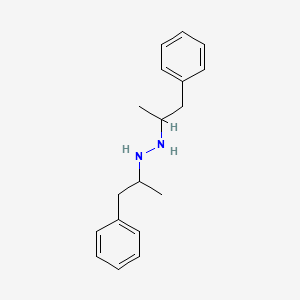
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
